6'-bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]
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Overview
Description
6’-bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] is a chemical compound with the molecular formula C12H13BrO2. This compound is characterized by its unique spiro structure, which includes a bromine atom and a dioxane ring fused to an indene moiety. The presence of the bromine atom and the spiro configuration imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6’-bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor indene compound followed by the formation of the spiro dioxane ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The formation of the spiro ring may involve the use of acetalization reactions under acidic conditions.
Chemical Reactions Analysis
6’-bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Acetalization and Hydrolysis: The dioxane ring can participate in acetalization reactions, and under acidic or basic conditions, it can be hydrolyzed to form the corresponding diol.
Common reagents used in these reactions include N-bromosuccinimide for bromination, lithium aluminum hydride for reduction, and various acids or bases for hydrolysis and acetalization.
Scientific Research Applications
6’-bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new spiro compounds with potential biological activity.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules, potentially leading to the discovery of new drugs or therapeutic agents.
Industry: While not widely used in industrial applications, it may serve as a precursor for the synthesis of more complex molecules used in various chemical processes.
Mechanism of Action
The mechanism by which 6’-bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] exerts its effects depends on the specific reactions it undergoes. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The spiro structure may also influence the compound’s reactivity and interactions with other molecules, potentially affecting its binding to biological targets and pathways .
Comparison with Similar Compounds
Similar compounds to 6’-bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] include other spiro compounds with different substituents or ring structures. For example:
6’-chloro-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene]: Similar structure but with a chlorine atom instead of bromine.
2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene]:
Properties
CAS No. |
2751620-57-0 |
---|---|
Molecular Formula |
C12H13BrO2 |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
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